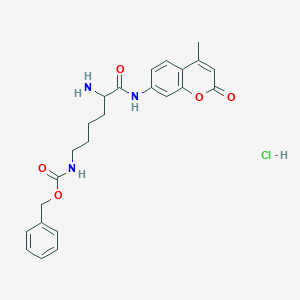
(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C24H28ClN3O5 and its molecular weight is 473.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role as an enzyme inhibitor.
Chemical Structure and Properties
The compound features a complex structure that includes a benzyl group, an amino group, and a chromen derivative. Its molecular formula is C19H24N4O4⋅HCl, with a molecular weight of approximately 396.88 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
The biological activity of (S)-Benzyl carbamate derivatives often involves inhibition of key enzymes or interference with cellular processes. For instance:
- Enzyme Inhibition : Compounds similar to (S)-Benzyl carbamate have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission regulation . The selectivity towards these enzymes can vary based on structural modifications.
- Antimicrobial Activity : The compound's structural components may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens. For example, benzyl carbamates have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting biofilm formation and bacterial adhesion .
Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Pseudomonas aeruginosa | 12.25 | |
| Mycobacterium tuberculosis | 10 |
These results indicate that (S)-Benzyl carbamate derivatives exhibit promising antimicrobial properties, particularly against Gram-positive bacteria.
Enzyme Inhibition Studies
Inhibition studies have shown varying degrees of potency against AChE and BChE:
| Compound | IC50 (µM) AChE | IC50 (µM) BChE | Selectivity Index |
|---|---|---|---|
| Compound from study | 32.01 | 5.51 | 5.8 |
| Rivastigmine | 56.1 | 38.40 | 1.46 |
The data indicates that certain derivatives of the compound possess a higher selective inhibitory action against BChE compared to AChE, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
- In Vivo Efficacy : A study demonstrated that a benzyl carbamate derivative significantly reduced bacterial load in infected mice models when administered orally, showcasing its potential as an effective treatment for bacterial infections .
- Biofilm Disruption : Research indicated that compounds similar to (S)-Benzyl carbamate could inhibit biofilm formation by disrupting quorum sensing pathways in bacteria, which is crucial for their virulence and resistance to antibiotics .
Properties
IUPAC Name |
benzyl N-[5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWTUYCOSFLTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














